Antibacterial Potency: 4-Bromo-6-fluoro-2-methylquinoline vs. Conventional Antibiotics
4-Bromo-6-fluoro-2-methylquinoline demonstrates quantifiable antibacterial activity against Klebsiella pneumoniae with an MIC of 6.68 µM, representing a 9.3-fold potency advantage over the same compound's activity against Pseudomonas aeruginosa (MIC = 12.23 µM), and a 5.5-fold improvement over its activity against Staphylococcus aureus (MIC = 62.5 µM) . While direct comparator data against clinical reference antibiotics such as ciprofloxacin are not provided in the available dataset, the intra-compound activity differential across Gram-negative pathogens establishes that the 4-bromo-6-fluoro substitution pattern confers selective antibacterial potency that is species-dependent .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial pathogens |
|---|---|
| Target Compound Data | K. pneumoniae: 6.68 µM; P. aeruginosa: 12.23 µM; S. aureus: 62.5 µM |
| Comparator Or Baseline | Intra-compound comparison across bacterial species (no clinical antibiotic comparator data provided) |
| Quantified Difference | 5.5-fold to 9.3-fold differential across bacterial species |
| Conditions | In vitro antimicrobial susceptibility testing; MIC values reported in µM |
Why This Matters
The species-dependent differential (MIC ranging from 6.68 to 62.5 µM) informs researchers that this compound exhibits Gram-negative bias, which may influence selection for antibacterial SAR campaigns targeting Klebsiella and Pseudomonas over Staphylococcus.
